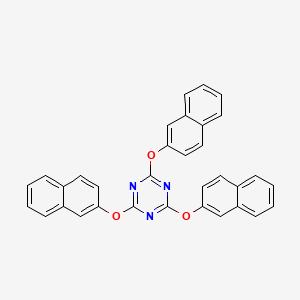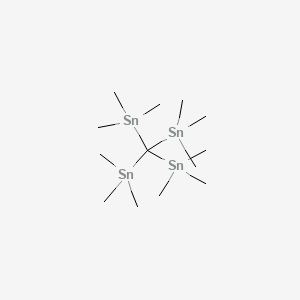
Stannane, methanetetrayltetrakis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, methanetetrayltetrakis[trimethyl-] is an organotin compound with the molecular formula C13H36Sn4. It is also known as tetrakis(trimethylstannyl)methane. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, methanetetrayltetrakis[trimethyl-] typically involves the reaction of a suitable precursor with trimethyltin chloride. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with trimethyltin chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
Industrial production of stannane, methanetetrayltetrakis[trimethyl-] follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, methanetetrayltetrakis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, methanetetrayltetrakis[trimethyl-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic reactions.
Biology: Organotin compounds, including stannane, methanetetrayltetrakis[trimethyl-], are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing into the potential use of organotin compounds in cancer therapy and as antimicrobial agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, methanetetrayltetrakis[trimethyl-] involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetramethyltin: Another organotin compound with a similar structure but different properties.
Tetraalkynylstannanes: These compounds have alkynyl groups instead of trimethylstannyl groups.
Alkylstannanes: Compounds with alkyl groups attached to the tin atom.
Uniqueness
Stannane, methanetetrayltetrakis[trimethyl-] is unique due to its specific structure and the presence of four trimethylstannyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
56177-41-4 |
|---|---|
Molecular Formula |
C13H36Sn4 |
Molecular Weight |
667.3 g/mol |
IUPAC Name |
trimethyl-[tris(trimethylstannyl)methyl]stannane |
InChI |
InChI=1S/12CH3.C.4Sn/h12*1H3;;;;; |
InChI Key |
ZNQMYLSLGIXRAA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C([Sn](C)(C)C)([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


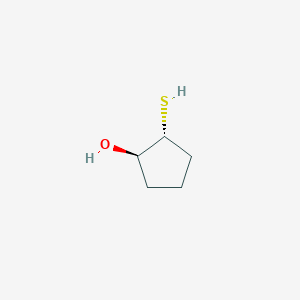
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
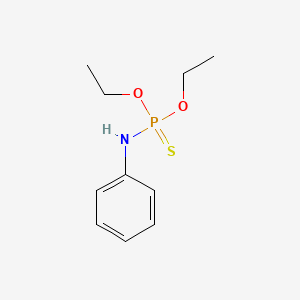
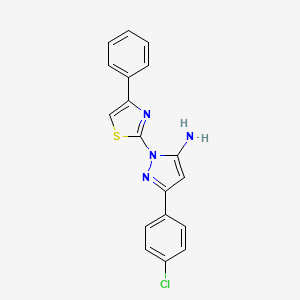
![(5E)-5-[1-(oxolan-2-ylmethylamino)ethylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14158323.png)
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
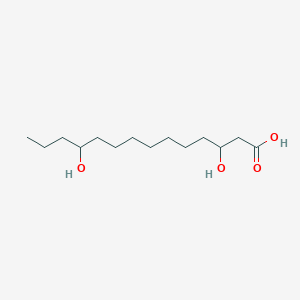
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
